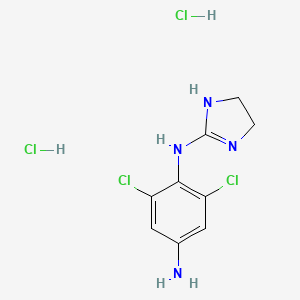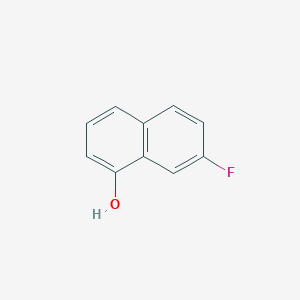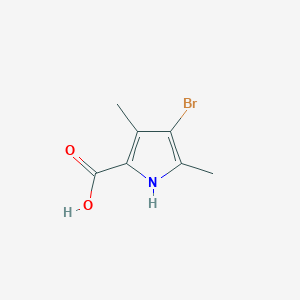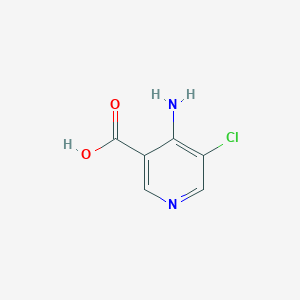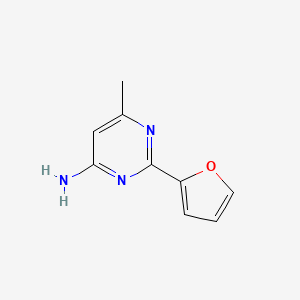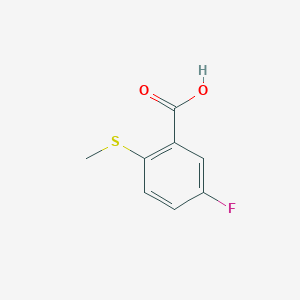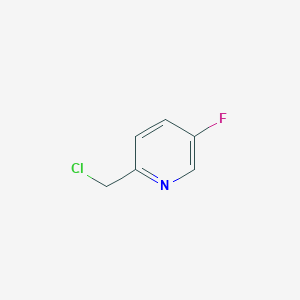
2-(Chlorométhyl)-5-fluoropyridine
Vue d'ensemble
Description
“2-(Chloromethyl)-5-fluoropyridine” is likely an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(Chloromethyl)” indicates a -CH2Cl group attached to the second carbon of the pyridine ring, and “5-fluoro” indicates a fluorine atom attached to the fifth carbon of the ring .
Molecular Structure Analysis
The molecular structure would be based on the pyridine ring, with the -CH2Cl and -F substituents likely causing electron density shifts within the ring .Chemical Reactions Analysis
As an organohalide, “2-(Chloromethyl)-5-fluoropyridine” might undergo nucleophilic substitution reactions. The chloromethyl group could potentially be replaced by other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the pyridine ring and the halogen substituents. For example, the compound might exhibit polarity due to the electronegative halogens, and it might be able to participate in hydrogen bonding due to the nitrogen in the pyridine ring .Applications De Recherche Scientifique
Chlorométhylation des composés aromatiques
Les composés aromatiques substitués par un chlorométhyle sont des intermédiaires clés prometteurs en raison de leur transformation facile en une variété de produits chimiques fins ou spéciaux, de polymères et de produits pharmaceutiques . La chlorométhylation des composés aromatiques a été bien documentée dans la littérature .
2. Synthèse de produits chimiques fins ou spéciaux La chlorométhylation des composés aromatiques est une étape clé dans la synthèse d'une variété de produits chimiques fins ou spéciaux . Ce processus implique la réaction d'hydrocarbures aromatiques avec de l'acide chlorhydrique et du trioxane ou du paraformaldéhyde .
Production de polymères
Les composés aromatiques substitués par un chlorométhyle, tels que la 2-(Chlorométhyl)-5-fluoropyridine, sont utilisés dans la production de polymères . Ces polymères ont une large gamme d'applications dans diverses industries .
Applications pharmaceutiques
Dans l'industrie pharmaceutique, les composés aromatiques substitués par un chlorométhyle sont utilisés comme intermédiaires dans la synthèse de divers médicaments . Ils sont transformés en une variété de produits pharmaceutiques par diverses réactions chimiques .
Production de furannes biosourcés
Le 5-chlorométhylfurfural (CMF), un composé de structure similaire à la this compound, a gagné en intérêt comme nouveau bloc de construction . Le CMF peut être produit à des conditions de réaction plus douces, a une polarité plus faible qui permet une séparation plus facile à l'aide de milieux organiques, et la présence de chlore comme meilleur groupe partant en synthèse .
Production de biocarburants
L'une des utilisations potentielles du CMF est la production de 2,5-diméthylfurane (DMF), un candidat biocarburant, dérivé par hydrogénation du CMF .
Production de blocs de construction polymériques
Les produits d'oxydation potentiels du CMF sont des blocs de construction polymériques importants, à savoir le FDCA et le 2,5-furandicarbaldéhyde . Ces produits ont une myriade d'applications potentielles .
Synthèse des éthers SEM [2-(triméthylsilyl)éthoxy]méthyle
Le 2-(chlorométhoxy)éthyltriméthylsilane, un composé similaire à la this compound, est utilisé dans la préparation des éthers SEM [2-(triméthylsilyl)éthoxy]méthyle . Il sert de groupe protecteur phénolique dans la synthèse des latérifluorones .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIOCGXGAXHMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617057 | |
| Record name | 2-(Chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915690-76-5 | |
| Record name | 2-(Chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


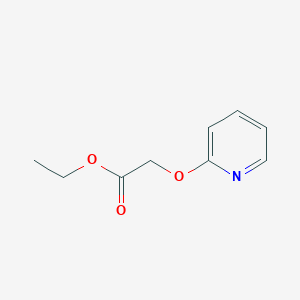
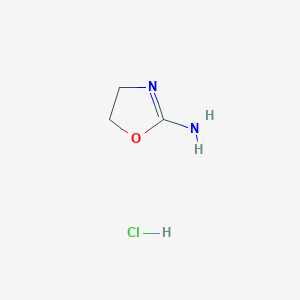
![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)
